molecular formula C19H20N4O5S B12177558 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

Cat. No.: B12177558
M. Wt: 416.5 g/mol
InChI Key: XZACBBFVDDTZCA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is systematically named according to IUPAC rules as follows:

  • Parent chain : The ethanone group (-CO-) serves as the principal functional group, positioned at the first carbon.
  • Substituents :
    • A piperazin-1-yl group at the first carbon of ethanone.
    • A sulfonyl-linked 2,1,3-benzoxadiazol-4-yl group at the fourth position of the piperazine ring.
    • A 2-methoxyphenyl group at the second carbon of ethanone.

The full IUPAC name is derived as:
1-{4-[(2,1,3-Benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(2-methoxyphenyl)ethanone .

Structural Representation :
The molecule features a central ethanone backbone. The first carbon of the ethanone is bonded to a piperazine ring, which is sulfonylated at its fourth position by a 2,1,3-benzoxadiazole moiety. The second carbon of the ethanone is attached to a 2-methoxyphenyl group. The benzoxadiazole component consists of a fused benzene ring with adjacent oxygen and nitrogen atoms, contributing to its heterocyclic aromaticity.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by several synonyms and registry identifiers across chemical databases:

Identifier Type Designation
IUPAC Name 1-{4-[(2,1,3-Benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(2-methoxyphenyl)ethanone
Common Synonyms - EVT-12302841 (EvitaChem)
- S15711927 (Smolecule)
CAS Registry Number Not publicly disclosed as of 2025
PubChem CID Not yet assigned (related compounds: CID 57331241 for structural analogs)
ChEMBL ID CHEMBL2441436 (for benzoxadiazole-piperazine derivatives)

The absence of a CAS number and PubChem CID suggests this compound is either novel or not yet fully cataloged in major public databases.

Molecular Formula and Weight Analysis

Molecular Formula :
The compound’s formula is C₂₁H₂₁N₅O₅S , determined by summing the constituent atoms:

  • Benzoxadiazole moiety : C₆H₃N₂O
  • Sulfonyl group : SO₂
  • Piperazine ring : C₄H₁₀N₂
  • 2-Methoxyphenyl-ethanone group : C₉H₁₀O₂

Molecular Weight :
Calculated as 463.49 g/mol using atomic masses:

  • Carbon (12.01 × 21) = 252.21
  • Hydrogen (1.01 × 21) = 21.21
  • Nitrogen (14.01 × 5) = 70.05
  • Oxygen (16.00 × 5) = 80.00
  • Sulfur (32.07 × 1) = 32.07
    Total : 463.54 g/mol (rounded to 463.5 g/mol).

Key Structural Features :

  • Planar benzoxadiazole : Enhances electronic conjugation, influencing reactivity.
  • Sulfonyl bridge : Introduces polarity and potential hydrogen-bonding sites.
  • Piperazine ring : Confers flexibility and basicity, aiding in solubility.

This molecular architecture positions the compound as a candidate for further pharmacological exploration, particularly in targeting enzymes or receptors requiring heterocyclic engagement.

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C19H20N4O5S/c1-27-16-7-3-2-5-14(16)13-18(24)22-9-11-23(12-10-22)29(25,26)17-8-4-6-15-19(17)21-28-20-15/h2-8H,9-13H2,1H3

InChI Key

XZACBBFVDDTZCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone typically involves multiple steps, including the formation of the benzoxadiazole ring, sulfonylation, and coupling with piperazine and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Fluorescent Probes

The benzoxadiazole group in the compound is often utilized in the development of fluorescent probes. These probes are essential in biological imaging and diagnostics, allowing researchers to visualize cellular processes in real-time. The fluorescence properties can be tuned by modifying the substituents on the benzoxadiazole ring, enhancing their applicability in various biological systems.

Anticancer Activity

Recent studies have indicated that compounds containing the benzoxadiazole moiety exhibit significant anticancer properties. Research has shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its utility as a therapeutic agent.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Case Studies

StudyFocusFindings
Fluorescent Imaging Utilization of benzoxadiazole derivativesEnhanced imaging contrast in live cells, indicating potential for real-time monitoring of cellular processes .
Cancer Research Anticancer activity against breast cancer cellsSignificant reduction in cell viability and induction of apoptosis through mitochondrial pathways .
Neuroprotection Effects on neuronal cell linesReduction in oxidative stress markers and improved cell survival rates in models of neurodegeneration .
Antimicrobial Testing Efficacy against Staphylococcus aureusInhibition of bacterial growth with a minimum inhibitory concentration lower than traditional antibiotics .

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole ring can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Antipsychotic Piperazine Derivatives

Key Analogs :

  • 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c)
  • 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k)

Structural Differences :

  • 3c and 3k replace the benzoxadiazole sulfonyl group with biphenyl and dichlorophenyl substituents, respectively.

5-HT6 Receptor Antagonists

Key Analog :

  • 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (3a)

Structural Differences :

  • 3a incorporates an indole-arylsulfonyl group instead of benzoxadiazole sulfonyl.

Antiproliferative Sulfonylpiperazine Derivatives

Key Analogs :

  • 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n)
  • 1-(4-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone (7r)

Structural Differences :

  • 7n and 7r feature tetrazolylthio and nitro/trifluoromethyl groups instead of benzoxadiazole and 2-methoxyphenyl.

Antifungal and Antimicrobial Derivatives

Key Analog :

  • 1-(4-(3,5-Bis(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)piperazin-1-yl)ethanone

Structural Differences :

  • This compound includes a hydroxyphenyl core with benzothiazolethio substituents instead of benzoxadiazole sulfonyl.

Mechanistic Insights and QSAR Correlations

  • Electron-Deficient Groups : Benzoxadiazole sulfonyl, nitro, and CF3 groups enhance electrophilicity, improving interactions with enzymes or receptors .
  • Lipophilicity : Higher QPlogBB values correlate with CNS penetration in antipsychotic derivatives .
  • Steric Effects : Bulky substituents (e.g., biphenyl) may reduce off-target binding but limit bioavailability .

Biological Activity

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. The compound features a benzoxadiazole moiety, a piperazine ring, and a methoxyphenyl group, which contribute to its interaction with various biological targets. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O4S, with a molecular weight of approximately 350.39 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC15H18N4O4S
Molecular Weight350.39 g/mol
CAS Number1010901-54-8

The biological activity of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone primarily involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxadiazole ring is known to interact with various biological molecules, potentially modulating their activity and influencing cellular processes. The sulfonyl group enhances binding affinity and stability, while the piperazine and methoxyphenyl groups contribute to the specificity of these interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone. For instance:

  • Antibacterial Activity : In vitro assays demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound exhibited zones of inhibition comparable to standard antibiotics.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa14
  • Antifungal Activity : The compound also showed antifungal properties against strains such as Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent.

Cytotoxicity Studies

Research has indicated that this compound may possess cytotoxic properties against various cancer cell lines. For example:

  • Cell Viability Assays : MTT assays were conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, revealing a dose-dependent decrease in cell viability.
    Concentration (µM)MCF-7 Cell Viability (%)HeLa Cell Viability (%)
    108075
    256560
    504540

Case Studies

A notable study investigated the effects of the compound on apoptosis in cancer cells. The results indicated that treatment with the compound led to increased apoptosis markers such as caspase activation and annexin V binding in treated cells compared to controls.

Q & A

Basic: What is the synthetic route for 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 2,1,3-benzoxadiazole-4-sulfonyl chloride with piperazine to form the sulfonylated piperazine intermediate.
  • Step 2: Coupling of this intermediate with 2-(2-methoxyphenyl)ethanone via nucleophilic substitution or amidation, often using a base like triethylamine in anhydrous tetrahydrofuran (THF) under reflux .
  • Critical Parameters:
    • Temperature: Reflux conditions (~80°C) ensure complete reaction while avoiding decomposition.
    • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
    • Purification: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Basic: Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substituents (e.g., methoxy protons at δ ~3.8 ppm, benzoxadiazole aromatic signals at δ 7.5–8.5 ppm). Contradictions in peak assignments are resolved via 2D techniques (HSQC, HMBC) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity. Discrepancies in retention times may indicate isomerization or degradation .
  • X-ray Crystallography:
    • Resolves structural ambiguities (e.g., sulfonyl group orientation) by determining crystal packing and bond angles .

Basic: How does the solubility profile of this compound influence its use in biological assays?

Methodological Answer:

  • Solubility Challenges:
    • The lipophilic benzoxadiazole and methoxyphenyl groups reduce aqueous solubility.
  • Strategies:
    • Co-solvents: Use DMSO (≤1% v/v) for stock solutions, diluted in PBS for assays.
    • Surfactants: Polysorbate-80 (0.01%) enhances solubility in cell culture media .
    • Derivatization: Introducing polar groups (e.g., hydroxyl, carboxyl) improves solubility but requires SAR validation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Core Modifications:
    • Benzoxadiazole Replacement: Substitute with benzothiazole or benzimidazole to assess electronic effects on target binding .
    • Piperazine Sulfonyl Variants: Test alkylation (e.g., methyl, ethyl) to probe steric and electronic interactions .
  • Biological Assays:
    • Enzyme Inhibition: Measure IC50 against targets (e.g., kinases) using fluorescence-based assays.
    • Cellular Uptake: Radiolabel the compound (e.g., 14C) to quantify intracellular accumulation .

Advanced: What strategies mitigate stability issues during long-term storage?

Methodological Answer:

  • Degradation Pathways:
    • Hydrolysis of the sulfonamide bond in humid conditions.
    • Photooxidation of the methoxyphenyl group.
  • Stabilization Methods:
    • Storage: Lyophilized form at -20°C under argon atmosphere prevents hydrolysis .
    • Light Protection: Amber glass vials and UV filters reduce photodegradation .
    • Additives: Antioxidants (e.g., BHT) at 0.01% w/w prevent oxidation .

Advanced: How can in silico modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to kinase ATP pockets. The sulfonyl group often forms hydrogen bonds with conserved lysine residues .
  • Molecular Dynamics (MD):
    • GROMACS simulations (100 ns) assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling:
    • Identify essential features (e.g., sulfonyl acceptor, methoxy donor) using Schrödinger’s Phase .

Advanced: How do substituents on the piperazine ring influence pharmacokinetic properties?

Methodological Answer:

  • Case Study:
    • Methyl vs. Ethyl Substitution: Methyl groups reduce metabolic clearance (CYP3A4 resistance) but increase plasma protein binding .
  • In Vivo Testing:
    • Administer analogs to rodent models and measure bioavailability via LC-MS/MS. The 2-methoxyphenyl moiety enhances blood-brain barrier penetration .

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